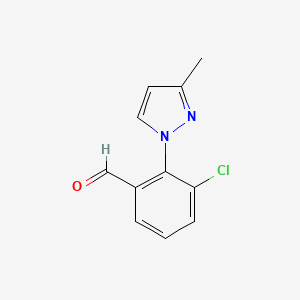
1,3,3-Trimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, N-oxides, and reduced piperazine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1,3,3-Trimethylpiperazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, including dopamine and serotonin receptors . It may also interact with enzymes and proteins involved in metabolic pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3,3-Trimethylpiperazin-2-one include other piperazine derivatives such as:
- 1,2-Dimethylpiperazine
- 1,4-Dimethylpiperazine
- 1,3-Dimethylpiperazine
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1,3,3-trimethylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-7(2)6(10)9(3)5-4-8-7/h8H,4-5H2,1-3H3 |
Clé InChI |
JHGKOTVMWVTJJF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(CCN1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)









![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)

![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)
